molecular formula C8H18O4 B565131 Triglyme-d6 CAS No. 1219192-16-1

Triglyme-d6

Cat. No.: B565131
CAS No.: 1219192-16-1
M. Wt: 184.265
InChI Key: YFNKIDBQEZZDLK-WFGJKAKNSA-N
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Description

Triglyme-d6 (CAS RN: 1219192-16-1), a deuterated analog of triethylene glycol dimethyl ether, is a high-purity, isotopically-labeled solvent primarily utilized in mechanistic studies and advanced materials research. This compound features selective deuterium substitution, making it particularly valuable as a non-interfering solvent for NMR spectroscopy, where it provides minimal background signal in the characterization of chemical and macromolecular structures. In research applications, triglyme and its analogs have demonstrated significant value in catalytic systems and polymer modification. Recent studies have shown that triglyme-based catalytic units can coordinate with target sites on polymers, enabling size-selective functionalization of polymeric substrates . This application is particularly relevant in the development of advanced materials through post-synthetic polymer modification (PSPM), where triglyme-containing molecular tetrahedra act as organocatalysts to distinguish between polymer chains of different lengths, selectively functionalizing shorter polymers over longer ones . The mechanism of action in such catalytic applications involves a dual role: the triglyme-functionalized catalyst both unfolds polymer substrates or breaks polymer aggregates while simultaneously enabling target sites (such as amino groups) on the polymers to coordinate with the triglyme catalytic units . This coordination facilitates efficient functionalization of side-chain groups on amine-functionalized polymers like poly(isobutylene-alt-n-octyl maleamide) (NH2-POA) . As a deuterated compound, this compound maintains the chemical properties of standard triglyme (which has demonstrated interactions with biological targets including tyrosine-protein kinase Fyn inhibition ) while offering enhanced spectroscopic properties for research applications. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human, veterinary, or household use.

Properties

CAS No.

1219192-16-1

Molecular Formula

C8H18O4

Molecular Weight

184.265

IUPAC Name

1,2-bis[2-(trideuteriomethoxy)ethoxy]ethane

InChI

InChI=1S/C8H18O4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3/i1D3,2D3

InChI Key

YFNKIDBQEZZDLK-WFGJKAKNSA-N

SMILES

COCCOCCOCCOC

Synonyms

2,5,8,11-Tetraoxadodecane-d6;  1,2-Bis(2-methoxyethoxy)ethane-d6;  Ansul Ether 161-d6;  DMTG-d6;  Glyme 4;  Hisolve MTM-d6;  Methyltriglyme-d6;  NSC 66400-d6;  Triethylene Glycol Dimethyl-d6 Ether; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity of Triglyme D6

Strategies for Deuterium (B1214612) Incorporation into Glyme Structures

The synthesis of deuterated compounds can be approached through two primary strategies: incorporating deuterium via labeled starting materials in a "building block" approach or by direct hydrogen-deuterium (H/D) exchange on the final molecule. researchgate.net For Triglyme-d6 (1,2-Bis(2-methoxy-d3-ethoxy)ethane), the most common and efficient method involves the former strategy, utilizing a deuterated methylating agent.

The Williamson ether synthesis is a foundational method for preparing ethers, including glymes. nih.gov This reaction involves the reaction of an alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. To synthesize this compound, this process is adapted by using a deuterated alkyl halide.

The typical reaction scheme is as follows:

Triethylene glycol is reacted with a strong base, such as sodium hydride (NaH), to deprotonate both terminal hydroxyl groups, forming the corresponding dialkoxide.

This dialkoxide is then treated with a deuterated methylating agent, most commonly trideuteromethyl iodide (CD₃I). The alkoxide oxygen atoms act as nucleophiles, displacing the iodide and forming the final this compound product with deuterium atoms specifically located at the two terminal methyl positions.

Alternative, less common strategies could involve catalytic H/D exchange. resolvemass.ca This process would involve exposing non-deuterated triglyme (B29127) to a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a catalyst (e.g., palladium or platinum). resolvemass.canih.gov However, this method often requires harsh reaction conditions and can suffer from low regioselectivity, making it difficult to specifically label only the terminal methyl groups without affecting other positions on the polyether chain. sci-hub.se Therefore, the synthetic route using deuterated building blocks is overwhelmingly preferred for producing high-purity, specifically labeled this compound.

Analytical Techniques for Assessing Isotopic Purity and Labeling Efficiency

Determining the isotopic purity and confirming the structural integrity of deuterated compounds is essential for their application. rsc.org A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly when coupled with techniques like electrospray ionization (ESI), is a powerful tool for determining isotopic enrichment. rsc.orgnih.govresearchgate.net By comparing the mass spectrum of the deuterated compound to its non-deuterated analog, the incorporation of deuterium can be confirmed. HR-MS can distinguish between the desired fully deuterated (d6) product and any partially deuterated (d1-d5) or non-deuterated (d0) species. The relative abundances of these isotopolog ions are used to calculate the isotopic purity with high accuracy. nih.govresearchgate.net

¹H NMR (Proton NMR): In a sample of high-purity this compound, the signal corresponding to the terminal methyl protons should be absent or significantly diminished. The presence of a small residual signal can be used to quantify the amount of non-deuterated impurity.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the methyl groups confirms that deuterium has been incorporated at the desired positions. nih.gov

The combination of these techniques provides a comprehensive evaluation of both the efficiency of the deuterium incorporation and the precise location of the isotopic labels.

Table 1: Analytical Techniques for Isotopic Purity Assessment of this compound
TechniqueInformation ProvidedKey Advantages
High-Resolution Mass Spectrometry (HR-MS)Measures isotopic enrichment and distribution (d0 to d6). rsc.orgHigh sensitivity, rapid analysis, provides precise isotopic purity values. nih.govresearchgate.net
¹H NMR SpectroscopyConfirms the absence of protons at labeled sites. nih.govQuantifies residual non-deuterated species, confirms structural integrity.
²H NMR SpectroscopyDirectly detects and confirms the location of deuterium labels. nih.govUnambiguously verifies the position of isotopic incorporation.

Comparative Analysis of Deuteration Routes for Polyether Solvents

When synthesizing deuterated polyether solvents like this compound, the choice of deuteration strategy has significant implications for the quality of the final product, as well as the efficiency and cost of the process. The two primary routes—synthesis with deuterated building blocks and post-synthetic H/D exchange—offer distinct advantages and disadvantages.

Synthesis with Deuterated Building Blocks: This is the superior method for producing specifically labeled compounds. By using a precursor that already contains the deuterium atoms in the correct position (e.g., CD₃I), the final location of the labels is precisely controlled. This route generally leads to very high isotopic purity (>98%) and avoids unwanted side reactions or isotopic scrambling. nih.gov The primary drawback is the cost of the deuterated starting materials, which can be significant. synmr.in

Post-Synthetic Hydrogen-Deuterium (H/D) Exchange: This approach involves swapping protons on the fully formed polyether molecule with deuterium from a source like D₂O. resolvemass.ca While potentially cheaper if an inexpensive deuterium source is used, this method faces major challenges for molecules like triglyme. The C-H bonds in polyethers are generally not acidic and are difficult to exchange without aggressive reagents or catalysts. sci-hub.se These harsh conditions can lead to degradation of the parent molecule. Furthermore, achieving high regioselectivity is difficult; it is challenging to exchange only the methyl protons without also exchanging the protons on the ethylene (B1197577) glycol backbone, resulting in a mixture of isotopologues. sci-hub.se

Table 2: Comparative Analysis of Deuteration Routes for this compound
ParameterSynthesis with Deuterated Building Blocks (e.g., Williamson Ether Synthesis)Post-Synthetic H/D Exchange
Isotopic Purity Typically very high (>98%)Variable; often lower due to incomplete exchange and back-exchange. sci-hub.se
Regioselectivity Excellent; deuterium is precisely placed.Poor to moderate; difficult to control the specific site of exchange. sci-hub.se
Reaction Conditions Standard, well-established organic synthesis conditions (e.g., Williamson ether synthesis). nih.govOften requires harsh conditions (high temperature, pressure, strong catalysts). nih.gov
Cost-Effectiveness Dependent on the high cost of labeled precursors (e.g., CD₃I). synmr.inPotentially lower cost if inexpensive deuterium sources (e.g., D₂O) can be used effectively.
Scalability Readily scalable based on established chemical processes.Can be difficult to scale due to harsh conditions and purification challenges.

Advanced Spectroscopic Characterization Utilizing Triglyme D6 As a Research Tool

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

In the field of NMR spectroscopy, deuterated solvents are essential for obtaining high-quality spectra of dissolved analytes. Triglyme-d6 (C₁₀D₂₂O₄) offers a versatile aprotic ether environment, which is particularly useful for studying organometallic reagents, polymers, and other compounds that require good solubility in a non-reactive, polar medium.

Suppression of Solvent Signals in High-Resolution Proton NMR Spectroscopy

One of the primary functions of using deuterated solvents like this compound in proton (¹H) NMR is to eliminate overwhelming signals from the solvent itself. Since the vast majority of atoms in the solvent are deuterium (B1214612) instead of protium (B1232500) (¹H), the solvent generates no significant signal in the ¹H NMR spectrum. The deuterium nucleus resonates at a substantially different frequency (around 61.4 MHz in a 9.4 Tesla field) compared to protons (400 MHz in the same field), rendering the solvent effectively "invisible". This allows for the clear observation of signals from the analyte, even at low concentrations, without interference from the much more abundant solvent protons. The small residual signals that remain are due to the incomplete deuteration of the solvent (e.g., 99.5% D).

Internal Referencing and Lock Signal Functionality in NMR Experiments

Deuterated solvents provide the crucial signal for the field-frequency lock system in modern NMR spectrometers. The spectrometer constantly monitors the resonance frequency of the deuterium atoms in this compound. This lock signal is used as a reference to detect and correct for any drift in the magnetic field strength during the experiment, ensuring the stability and accuracy of the collected data.

Furthermore, the residual, incompletely deuterated proton signals of the solvent serve as a convenient internal reference for calibrating the chemical shift axis. While tetramethylsilane (B1202638) (TMS) is the primary standard, the known chemical shifts of the residual solvent peaks are often used for routine referencing. The chemical shift range for the residual protons in this compound is typically reported between 3.0 and 4.0 ppm smolecule.com.

Elucidation of Molecular Structures and Dynamics in Solution

This compound is employed as a solvent for the structural and dynamic analysis of various molecules. Its aprotic, polar nature and ability to chelate cations make it particularly suitable for studying reactive species like organolithium compounds, as well as coordination complexes and polymers. By dissolving a compound in this compound, researchers can use a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, etc.) to determine the connectivity of atoms, probe the stereochemistry, and investigate dynamic processes such as conformational changes or chemical exchange. The choice of an ether-based solvent can influence the aggregation state and reactivity of solutes, and using the deuterated analogue allows these phenomena to be studied in detail by NMR.

Advanced NMR Techniques: Two-Dimensional NMR Experiments and Pulsed Gradient Spin-Echo (PGSE-NMR) for Diffusion Coefficient Determination

The utility of this compound extends to advanced, multi-dimensional NMR experiments. Two-dimensional (2D) NMR techniques, which correlate signals from different nuclei, are fundamental for untangling complex molecular structures, and the use of a deuterated solvent is a prerequisite for most of these experiments.

Furthermore, Pulsed Gradient Spin-Echo (PGSE) NMR, often presented as a 2D Diffusion-Ordered Spectroscopy (DOSY) experiment, benefits from the use of deuterated solvents. This technique measures the translational self-diffusion of molecules in solution. Slower diffusion is characteristic of larger molecules, aggregates, or species with strong solvent interactions. By measuring diffusion coefficients in this compound, researchers can distinguish between different species in a mixture, probe intermolecular interactions, and estimate the size and aggregation state of complexes in solution.

Low-Temperature NMR Investigations in Deuterated Glyme Solvents

Low-temperature NMR is a powerful technique for slowing down dynamic molecular processes, allowing for the study of reaction intermediates, fluxional molecules, and distinct conformers that interconvert rapidly at room temperature. The choice of solvent is critical, as it must remain liquid and have low viscosity at the target temperature.

The non-deuterated analogue of this compound has a freezing point of -45°C, establishing a broad liquid range suitable for many low-temperature investigations. Deuterated glymes are particularly valuable for studying the structure and aggregation of organolithium compounds, as these species are often analyzed at very low temperatures (e.g., below -80°C) to slow intermolecular exchange scielo.brnih.govresearchgate.netsemanticscholar.org. While solvents with even lower freezing points like dimethyl ether or specific freon mixtures are sometimes required, the glyme family of solvents, including this compound, provides an important medium for low-temperature NMR studies in a chemically inert, polar environment.

Vibrational Spectroscopy Studies (Infrared and Raman) in Deuterated Glyme Environments

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint related to their structure, symmetry, and bonding. Studying analytes in a deuterated glyme environment is advantageous as the C-D vibrational modes of the solvent are shifted to lower frequencies compared to the C-H modes of a non-deuterated solvent. This shift can create clearer spectral windows for observing the vibrational modes of the solute.

Studies on glymes themselves have shown that their vibrational spectra are highly sensitive to their conformational state and interaction with metal cations. Key spectral regions include:

800-900 cm⁻¹: This region is characterized by coupled C-C stretching and CH₂ rocking modes. The appearance of new bands in this area is a strong indicator of glyme molecules coordinating to a metal ion, as the chelation forces the ether backbone into a specific conformation.

1100-1150 cm⁻¹: This region is dominated by C-O-C stretching vibrations. Changes in the position and shape of these bands can provide information about the solvation environment and interactions between the solvent and solute.

By using this compound, researchers can investigate how solutes, particularly metal salts, influence the solvent's local structure or use the solvent as a non-interfering medium to study the vibrational properties of the solute itself.

Table of Mentioned Compounds

Mechanistic Investigations and Reaction Kinetics in Triglyme D6 Media

Probing Reaction Pathways and Intermediates Using Deuterated Triglyme (B29127)

The use of deuterated solvents is a cornerstone of modern mechanistic chemistry. By replacing hydrogen atoms with deuterium (B1214612), the solvent becomes "invisible" in ¹H NMR spectroscopy, enabling chemists to track the transformation of molecules in real-time. Triglyme-d6, with its high boiling point and excellent solvating properties for a range of organic and organometallic species, is particularly well-suited for studying reactions that require elevated temperatures or involve polar intermediates.

In the realm of organocatalysis, understanding the intricate interactions between the catalyst, substrate, and any intermediates is paramount. The use of deuterated solvents like this compound, in conjunction with advanced NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY), can help to observe the association of a catalyst with its substrate. Furthermore, "in operando" NMR studies in deuterated media allow for the real-time monitoring of reactions to determine their kinetic order and identify transient intermediates. While specific studies detailing the use of this compound are not abundant in publicly available literature, the principles established with other deuterated solvents are directly applicable.

Metal-mediated reactions often involve complex catalytic cycles with multiple intermediates. The inert nature of this compound allows for the stabilization and spectroscopic characterization of these transient species. For instance, in transition metal-catalyzed cross-coupling reactions, the solvent can influence the stability and reactivity of the organometallic intermediates. While many studies on metal-mediated reactions have been conducted in aqueous or other organic solvents, the use of deuterated ethereal solvents like glymes provides a non-protic environment that can be crucial for sensitive organometallic species.

Hydride reductions are fundamental transformations in organic synthesis. The mechanism of these reactions, particularly the source and transfer of the hydride ion, can be investigated using deuterated reagents and solvents. While detailed studies specifically employing this compound are not extensively documented, the principles are well-established. For example, the reduction of a ketone with a deuterated hydride source in a non-deuterated solvent would result in a deuterated alcohol at the carbon atom. Conversely, performing the reaction with a non-deuterated hydride in a deuterated solvent could help probe any solvent involvement in the protonation step of the reaction workup.

Grignard reactions are classic examples of carbon-carbon bond formation. The mechanism, which can be complex and involve various equilibria (such as the Schlenk equilibrium), is sensitive to the coordinating nature of the solvent. Glymes, including triglyme, are known to be excellent solvents for Grignard reagents due to their ability to chelate the magnesium ion. Using a deuterated glyme solvent like this compound would allow for detailed NMR studies of the Grignard reagent itself and its interaction with the substrate, without interference from solvent protons.

The solvent can play a crucial role in determining the stereochemical outcome of a reaction. In reactions proceeding through chiral transition states, the solvent can influence the relative energies of these states, thereby affecting the enantiomeric or diastereomeric excess of the product. The use of deuterated solvents like this compound allows for the study of these effects without the solvent participating in unwanted side reactions or complicating spectroscopic analysis.

For instance, in diastereoselective Grignard additions to chiral aldehydes or ketones, the solvent's ability to coordinate to the magnesium center can influence the facial selectivity of the attack on the carbonyl group. While specific data on diastereoselectivity in this compound is limited, studies in other ethereal solvents have shown significant solvent effects on the stereochemical course of such reactions.

Kinetic Analysis of Chemical Transformations in this compound Solutions

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rate-determining step and the composition of the transition state. Performing these studies in a deuterated solvent like this compound offers the advantage of using NMR spectroscopy to monitor the concentration of reactants and products over time without the complication of solvent signals.

The rate law of a reaction can be determined by systematically varying the concentrations of the reactants and observing the effect on the reaction rate. This data, when plotted, can reveal the order of the reaction with respect to each component.

Table 1: Hypothetical Kinetic Data for a Reaction in this compound This table is illustrative and does not represent actual experimental data.

Experiment [Reactant A] (M) [Reactant B] (M) Initial Rate (M/s)
1 0.1 0.1 1.0 x 10⁻⁴
2 0.2 0.1 2.0 x 10⁻⁴

Based on this hypothetical data, the reaction is first order with respect to reactant A and second order with respect to reactant B.

Influence of Deuterated Solvent Environment on Reaction Thermodynamics and Kinetics

The substitution of hydrogen with deuterium in a solvent can have a subtle but measurable effect on both the thermodynamics and kinetics of a reaction. This is primarily due to the difference in the zero-point energy of C-H versus C-D bonds, with the C-D bond being stronger.

This difference in bond strength can lead to a kinetic isotope effect (KIE) , where the rate of a reaction changes when a hydrogen atom involved in the rate-determining step is replaced with deuterium. A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step. A secondary KIE can be observed when the deuterated position is not directly involved in bond breaking but is close to the reaction center.

The solvent itself can also exert a KIE. If the solvent is involved in the rate-determining step, for example, as a proton source or a Lewis base, then changing from a protic solvent to its deuterated counterpart can alter the reaction rate. In the case of an aprotic solvent like this compound, any observed solvent KIE would likely be secondary in nature, arising from changes in solvation of the transition state.

Table 2: General Classification of Kinetic Isotope Effects

Type of KIE Description Typical kH/kD Value
Primary H/D is directly involved in bond breaking in the RDS. > 2
Secondary (α) H/D is on the carbon undergoing rehybridization. 0.8 - 1.2
Secondary (β) H/D is on a carbon adjacent to the reaction center. ~1.1 - 1.3

Coordination Chemistry and Solvation Phenomena in Triglyme D6 Systems

Interactions of Triglyme-d6 with Metal Cations and Coordination Complexes

Glymes, including Triglyme (B29127), are well-established ligands in coordination chemistry due to the presence of multiple ether oxygen atoms that can donate electron pairs to Lewis acidic metal cations. This compound participates in similar interactions, forming stable complexes that are crucial for various chemical processes and material science applications.

Characterization of Solvate Structures and Ligand Denticity

Triglyme, and by extension this compound, acts as a multidentate ligand, typically coordinating to metal cations through its oxygen atoms to form stable chelate complexes, analogous to crown ethers. The specific arrangement of these molecules around a metal ion defines the solvate structure.

Ligand Denticity: Triglyme is generally considered a tetradentate ligand, capable of coordinating to a metal cation through all four of its oxygen atoms. escholarship.org This multidentate sequestration allows for the dissolution of alkali metal salts and contributes to the formation of stable solvate structures. frontiersin.org

Coordination Number: Metal cations, particularly alkali metal ions like Li, exhibit preferred coordination numbers. For Li, this is typically in the range of 4 to 5. aip.orgacs.org Triglyme molecules can wrap around Li cations, donating lone pairs from their oxygen atoms to satisfy this coordination sphere. researchgate.net For instance, studies suggest that in tetraglyme (B29129) (G4) systems, Li ions are coordinated by four of the five oxygen atoms of the tetraglyme molecule, with the anion sometimes competing for coordination sites. researchgate.net In Triglyme (G3) systems with Li, at low salt concentrations, each Li cation is coordinated by approximately two G3 molecules, while at nearly equimolar mixtures, the complex shifts to a one-G3-coordinated cation plus an anion. chemrxiv.org

Complex Formation: Triglyme forms stable [Li(Triglyme)] complexes, which are fundamental to the properties of solvate ionic liquids. chemrxiv.orgrsc.orgacs.orgresearchgate.net Studies involving other metal cations, such as Al(III) and Ga(III) triflates with triglyme, reveal hexacoordinate environments where both triglyme and triflate ligands are present in the first coordination sphere, indicating complex speciation. rsc.orgrsc.org

Table 1: Glyme Coordination Properties

GlymeTypical DenticityMetal Cation CoordinatedTypical Coordination Number of Metal CationReference
Triglyme (G3)TetradentateLi4-5 escholarship.orgaip.orgacs.org
Tetraglyme (G4)PentadentateLi4 (observed) researchgate.net

Stabilization of Reactive Metal Alkyl Complexes in Glyme Solutions

The chelating ability of glymes, including Triglyme, contributes to the stabilization of otherwise reactive metal alkyl complexes. These complexes are often employed as precursors in catalysis and materials synthesis but can suffer from thermal instability.

Enhanced Kinetic Stability: Rare earth tris(alkyl) complexes, such as those involving neosilyl ligands, are known for their thermal instability. escholarship.orgresearchgate.netrsc.org The use of glymes like diglyme (B29089) (G2) and triglyme (G3) as coordinating solvents has been shown to significantly increase the kinetic stability (half-life) of these complexes compared to less coordinating solvents like tetrahydrofuran (B95107) (THF). For example, scandium complexes coordinated by diglyme exhibit a half-life of 258.1 hours, substantially longer than those coordinated by THF (43 hours). escholarship.orgrsc.org This stabilization is attributed to the stronger binding and more effective solvation provided by the higher-denticity glyme ligands.

Table 2: Stabilization of Metal Alkyl Complexes by Glymes

Metal Complex ExampleSolventHalf-life (h)Stabilization EffectReference
Sc(CHSiMe)(THF)THF43Baseline escholarship.orgrsc.org
Sc(CHSiMe)(diglyme)Diglyme258.1Enhanced escholarship.orgrsc.org
Sc(CHSiMe)(triglyme)Triglyme(Not specified, but implied stabilization)Enhanced escholarship.orgrsc.org

Formation and Speciation of Solvate Ionic Liquids (SILs) based on Glymes

Equimolar mixtures of certain lithium salts and glymes, including Triglyme, can form Solvate Ionic Liquids (SILs). These materials are characterized by the formation of stable solvate cations, such as [Li(Triglyme)], complexed with weakly coordinating anions, exhibiting properties akin to conventional ionic liquids. frontiersin.orgaip.orgchemrxiv.orgrsc.orgacs.orgresearchgate.netresearchgate.netnih.gov

SIL Formation Criteria: SILs typically form from 1:1 stoichiometric mixtures of a lithium salt (e.g., Li[TFSA] or Li[FSA]) and a glyme solvent. rsc.orgresearchgate.net The formation is favored when the anion is weakly Lewis basic, allowing the glyme-cation interaction to dominate. acs.org

Speciation in SILs: The speciation within these SILs involves the formation of discrete [Li(glyme)] complex cations. rsc.orgacs.orgresearchgate.net For example, in [Li(Triglyme)][NTf] systems, the speciation depends on the composition. At low Li[NTf] concentrations, Li is coordinated by two Triglyme molecules. As the concentration approaches equimolar, the complex shifts to a structure where one Triglyme molecule coordinates Li, accompanied by an anion. chemrxiv.org In cases of excess salt, cations can become surrounded by counterions, forming lithium bridges. chemrxiv.org The presence of a negligible amount of free solvent is a hallmark of true SILs. rsc.orgresearchgate.net

Other Metal SILs: Beyond lithium systems, SILs can also be formed with other metal cations. For instance, mixtures of aluminium(III) or gallium(III) triflates with triglyme (G3) form SILs where the metal ions are in a hexacoordinate environment, involving both triglyme and triflate ligands, indicative of complex speciation. rsc.orgrsc.org

Table 3: Solvate Ionic Liquid (SIL) Formation with Glymes

GlymeLithium SaltSIL Formation (1:1 Molar Ratio)Key Solvate CationReference
Triglyme (G3)Li[TFSA]Yes[Li(G3)] frontiersin.orgchemrxiv.orgrsc.orgacs.org
Tetraglyme (G4)Li[TFSA]Yes[Li(G4)] frontiersin.orgrsc.orgacs.org
Triglyme (G3)Li[FSA]Yes[Li(G3)] researchgate.net
Triglyme (G3)Al(OTf)Yes[Al(G3)] rsc.orgrsc.org
Triglyme (G3)Ga(OTf)Yes[Ga(G3)] rsc.orgrsc.org

Fundamental Studies of Ion-Solvent Interactions

Understanding the interactions between ions and solvent molecules is fundamental to predicting and controlling the behavior of electrolytes and reaction media. This compound, through its well-defined coordination capabilities, is a valuable tool in these investigations.

Analysis of Solvation Shells and Ion Association Phenomena

The arrangement of solvent molecules around ions, known as solvation shells, and the tendency of ions to associate with each other in solution are critical parameters influencing conductivity, reactivity, and phase behavior.

Solvation Shells: Glymes effectively solvate metal cations by forming complexes where the oxygen atoms of the glyme chain surround the cation. nih.gov In lithium-containing electrolytes, Li ions are often found to be preferentially solvated by triglyme, forming stable [Li(Triglyme)] species. acs.org The structure of these solvation shells can vary with salt concentration and the specific glyme used. researchgate.netchemrxiv.org

Ion Association: Ion association, the formation of ion pairs or larger aggregates, is influenced by solvent properties and temperature. In glyme-based electrolytes, ion association generally decreases with increasing glyme chain length. osti.gov However, increasing temperature typically leads to increased ion association in these systems, which can negatively impact conductivity due to stronger ion pairing. osti.gov For example, in monoglyme electrolytes, conductivity decreases at higher temperatures due to significant ion pairing. osti.gov Studies on sodium salts in diglyme indicate a high proportion of Na ions are complexed with diglyme molecules, forming Na(diglyme), with the remainder forming contact ion pairs. qmul.ac.uk

Influence of Deuteration on Solvation Energetics and Dynamics

The substitution of hydrogen with deuterium (B1214612) (as in this compound) can subtly influence solvation energetics and dynamics due to differences in bond strengths, vibrational frequencies, and mass. These effects are often studied using spectroscopic techniques, particularly NMR, where deuteration can simplify spectra or allow for the observation of kinetic isotope effects.

Spectroscopic Advantages: The deuteration of the methyl groups in this compound ([CD(OCHCH)OCD]) primarily serves to simplify NMR spectra by removing signals from the methyl protons. This is particularly useful in complex mixtures or when studying subtle interactions involving the solvent.

Isotope Effects in Solvation: While direct comparative studies of this compound versus Triglyme on solvation energetics and dynamics are not extensively detailed in the provided literature snippets, the general principles of deuterium isotope effects are well-established in solvation and molecular dynamics. Deuterium substitution can influence vibrational frequencies and hydrogen bonding strengths, which can, in turn, affect solvation enthalpies and the kinetics of solvent exchange around ions. nih.govnih.govd-nb.info For instance, studies on other systems have shown that deuteration can lead to slower solvation dynamics and altered activation entropies, often linked to solvent viscosity or specific solute-solvent interactions. nih.govnih.gov The impact of deuteration on C-H bond activation reactions, if relevant, would be more pronounced, but for solvation via oxygen lone pairs, the effects are generally more subtle, primarily impacting vibrational modes and potentially secondary interactions.

Compound Name List:

Common NameIUPAC NameFormulaCAS Number
This compoundTriethylene glycol dimethyl ether-d6CD(OCHCH)OCDN/A
TriglymeTriethylene glycol dimethyl etherCH(OCHCH)OCH112-49-2
DiglymeDiethylene glycol dimethyl etherCH(OCHCH)OCH111-96-6
TetraglymeTetraethylene glycol dimethyl etherCH(OCHCH)OCH143-24-8
Li[TFSA]Lithium bis(trifluoromethanesulfonyl)imideLiN(SOCF)90076-65-6
Li[FSA]Lithium bis(fluorosulfonyl)amideLiN(SOF)17172-31-5
Al(OTf)Aluminium triflateAl(OSOCF)33804-94-5
Ga(OTf)Gallium triflateGa(OSOCF)34978-80-8
THFTetrahydrofuranCHO109-99-9

Theoretical and Computational Studies of Triglyme D6 Systems

Quantum Chemical Approaches to Deuterated Glyme Systems

The study of chemical compounds at the molecular level often relies on theoretical and computational methods to elucidate their properties, interactions, and behavior. For deuterated glymes, such as Triglyme-d6, quantum chemical approaches provide crucial insights that complement experimental observations. These methods allow researchers to investigate electronic structure, molecular geometries, vibrational frequencies, and interaction energies, offering a deeper understanding of how isotopic substitution influences molecular characteristics.

Theoretical Frameworks and Methodologies

Quantum chemistry employs the principles of quantum mechanics to describe and predict the behavior of molecules. For systems like deuterated glymes, various computational methods are utilized to model their electronic and structural properties.

Density Functional Theory (DFT) is a widely adopted quantum chemical method due to its balance between accuracy and computational cost. DFT calculations allow for the determination of molecular geometries, electronic densities, and energies. Various exchange-correlation functionals, such as B3LYP, PBE04, and CAM-B3LYP, are employed, often in conjunction with specific basis sets like def2-TZVP or 6-311G**, to achieve accurate results for molecular properties aip.orgrsc.orgniigata-u.ac.jpvu.lt. Software packages like Gaussian are commonly used to perform these calculations rsc.orgniigata-u.ac.jp.

Ab initio methods , such as Møller-Plesset perturbation theory (e.g., MP2), are also applied, particularly for systems where high accuracy in describing electron correlation is paramount, such as in the calculation of interaction energies between molecules or ions niigata-u.ac.jp. These methods, while computationally more intensive, can provide benchmark data for more approximate methods.

Beyond static property calculations, dynamic simulations are also employed. Path integral molecular dynamics and quantum molecular dynamics simulations can capture nuclear quantum effects, which become significant when studying isotopic substitution, such as the difference between hydrogen and deuterium (B1214612) researchgate.netrsc.org. These methods are vital for understanding phenomena like tunneling and zero-point energy contributions.

Investigated Properties and Deuteration Effects

Quantum chemical calculations are instrumental in understanding a range of properties relevant to deuterated glymes, including their solvation capabilities, conformational preferences, spectroscopic signatures, and the impact of isotopic substitution.

Solvation and Cation Interactions: Glymes, including Triglyme (B29127), are known for their ability to solvate metal cations, a property critical in applications like lithium-ion batteries niigata-u.ac.jpnih.gov. Quantum chemical calculations, particularly DFT and MP2, are used to investigate the complexation energies between glyme molecules and various cations. These studies help elucidate the strength and nature of the coordination bonds, which dictate the solvation structure and dynamics. For instance, calculations have determined the stabilization energies for cation-triglyme and cation-tetraglyme complexes, revealing the strong affinity of these ethers for cations, especially divalent ones like Mg2+.

Table 1: Cation-Glyme Stabilization Energies Calculated stabilization energies for cation-glyme complexes provide insight into solvation strength. These values, typically derived from ab initio methods like MP2, illustrate the binding affinities of glymes for different metal ions.

CationTriglyme (G3) Stabilization Energy (kcal/mol)Tetraglyme (B29129) (G4) Stabilization Energy (kcal/mol)
Li+-95.6-107.7
Na+-66.4-76.3
K+-52.5-60.9
Mg2+-255.0-288.3
Ca2+-185.0-215.0

Note: Data are from MP2/6-311G* calculations on cation-glyme complexes, illustrating typical computational studies on glyme systems niigata-u.ac.jp.*

Conformational Analysis: Glyme molecules, with their flexible ether chains, can adopt multiple conformations. Quantum chemical methods are employed to predict the relative energies of these conformers, aiding in the understanding of their three-dimensional structures and how these might influence their interactions with other molecules or ions. While specific computational studies on the conformational landscape of this compound are not detailed in the provided snippets, general glyme conformational analysis is a standard application of quantum chemistry.

Spectroscopic Signatures: Deuteration can subtly alter the vibrational and nuclear magnetic resonance (NMR) spectra of molecules. Quantum chemical calculations are used to predict these spectral properties, such as infrared (IR) absorption frequencies and NMR chemical shifts. By comparing calculated spectra with experimental data obtained from deuterated samples, researchers can validate their theoretical models and confirm the molecular structure and the location of deuterium atoms aip.orgrsc.orgresearchgate.net. For instance, studies on deuterated cluster molecules utilize advanced quantum chemical methods to predict IR spectral shifts aip.org.

Isotope Effects: The substitution of hydrogen with deuterium (deuteration) introduces a significant mass difference, leading to observable kinetic and thermodynamic isotope effects. Quantum chemistry plays a vital role in quantifying these effects. For example, studies on acid-base equilibria have used DFT to calculate the deuterium isotope effect on pKa values (ΔpKa), which quantifies the difference in acidity between the protio and deuterated forms of a molecule in different solvents and conditions researchgate.net. These calculations often involve analyzing differences in zero-point energies and vibrational frequencies.

Table 2: Deuterium Isotope Effects on pKa Quantum chemical calculations can predict the impact of deuterium substitution on acid-base properties. The change in pKa (ΔpKa) when moving from H2O to D2O provides a measure of the deuterium isotope effect.

ConditionsExperimental Average ΔpKaCalculated Average ΔpKa
Ambient (25 °C)0.530.65
Hydrothermal (250 °C)N/A0.37

Note: Values are derived from B3LYP-PCM/6-311++G(d,p) calculations on organic acids, demonstrating the application of quantum chemistry to study deuterium isotope effects on chemical equilibria researchgate.net.

Furthermore, quantum mechanical studies on the diffusion of deuterated molecules, such as D2 in clathrate hydrates, highlight the influence of nuclear quantum effects like zero-point energy and tunneling on diffusion rates and free energy profiles rsc.org. These investigations underscore the importance of quantum chemical approaches in understanding the fundamental behavior of deuterated systems.

Compound List:

Triglyme

this compound

Tetraglyme

Li+

Na+

K+

Mg2+

Ca2+

HCl

DCl

H2O

D2O

Benzene-d6

Toluene-d8

THF-d8

DMSO-d6

CDCl3

Advanced Research Applications of Triglyme D6 in Specialized Fields

Electrolyte Research (Fundamental Aspects)

The field of advanced electrolytes, particularly for next-generation batteries, relies heavily on understanding the intricate behavior of ions and solvents at the molecular level. Triglyme-d6 plays a crucial role in these investigations by enabling detailed characterization through NMR spectroscopy.

Investigation of Charge Carrier Mobility and Transport Mechanisms.Glymes, including triglyme (B29127), are recognized for their excellent solvating capabilities, thermal stability, and ability to form complexes with metal cations, making them valuable components in electrolytes for lithium-ion, sodium-ion, and magnesium-ion batteriesnih.govsigmaaldrich.comcymitquimica.comebi.ac.ukmdpi.comosti.govnih.govnih.govacs.orgnih.govresearchgate.netacs.orguni-rostock.dechemrxiv.org. The deuteration of triglyme to this compound is particularly advantageous for NMR studies, which are essential for directly measuring the self-diffusion coefficients of individual ions (e.g., Li⁺, Na⁺) and solvent moleculesosti.govnih.govnih.govpolyacs.org. This technique, such as pulsed-field gradient NMR (PFG-NMR), provides critical data on charge carrier mobility and transport mechanisms. The deuterium (B1214612) labeling in this compound improves spectral resolution, allowing for clearer differentiation of signals from the deuterated solvent, the ions, and other electrolyte components, thereby facilitating a deeper understanding of ion pairing, solvation structures, and the dynamics of ion transportosti.govnih.govnih.gov. Research has shown that the chain length of glymes influences cation coordination numbers and solvation structures, with triglyme systems typically coordinating Li⁺ or Na⁺ ions with two glyme moleculescymitquimica.comnih.gov. NMR studies using this compound can precisely quantify these coordination numbers and monitor the dynamic exchange processes within the solvation shells.

Table 1: Solvation and Transport Insights in Glyme-Based Electrolytes (Relevant to this compound NMR Studies)

Electrolyte System (Example) Key Ion Observed Phenomenon Technique (NMR Application) Implication for this compound Use
LiTFSI in Glymes osti.gov Li⁺ Ion association, diffusion PFG-NMR, FTIR This compound for precise solvation dynamics and diffusion coefficient measurement.
NaTFSI in Triglyme/Tetraglyme (B29129) cymitquimica.comnih.gov Na⁺ Solvation structure, interfacial differences Molecular Dynamics (MD) simulations, NMR This compound to validate MD simulations and study interfacial solvation via NMR.
Glyme-Li Salt Electrolytes osti.govnih.gov Li⁺ Ion diffusion, mobility NMR Diffusometry, EIS This compound for detailed study of Li⁺ and solvent mobility and their correlation.

Design and Characterization of Deuterated Glyme-Based Solvate Ionic Liquids for Fundamental Electrochemical Studies.Solvate Ionic Liquids (SILs) represent a significant advancement in electrolyte design, formed by complexing metal salts, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), with coordinating solvents like glymesmdpi.comresearchgate.netchemrxiv.orgvivanls.comadvatechgroup.comuni-rostock.denih.govillinois.edu. These SILs offer enhanced thermal and electrochemical stability and reduced volatility, making them attractive for lithium-ion batterieschemrxiv.orgrsc.org. This compound is instrumental in the synthesis and characterization of deuterated SILs. The incorporation of deuterium allows for detailed NMR studies to investigate the complex interactions within these systems. NMR can elucidate the solvation shell structures, the coordination modes between Li⁺ cations, glyme molecules, and anions (e.g., TFSI⁻), and the dynamics of these interactionschemrxiv.orgadvatechgroup.comnih.govillinois.edutheclinivex.com. For example, equimolar mixtures of LiTFSI and triglyme are known to form stable 1:1 complexes, exhibiting SIL-like properties that are remarkably temperature-insensitivechemrxiv.org. NMR analysis using this compound can precisely map these structural equilibria and their impact on transport properties, such as self-diffusion coefficients and viscosity, providing fundamental insights for selecting optimal SILs for battery applicationschemrxiv.orgnih.govtheclinivex.com.

Table 2: Key Properties of Glyme-Based Solvate Ionic Liquids (SILs) and Interfacial Behavior (Relevant to this compound Characterization)

SIL System (Example) Key Components Observed Properties / Phenomena Techniques (NMR Application) Implication for this compound Use
[Li(Triglyme)]TFSI chemrxiv.org LiTFSI, Triglyme 1:1 complex formation, temperature-insensitive structure, SIL-like behavior Molecular Dynamics (MD), NMR This compound for detailed NMR study of complex structure, dynamics, and temperature effects.
LiTFSI in Triglyme nih.gov LiTFSI, Triglyme TFSI⁻···Li⁺ coordination modes, solvate structures Raman Spectroscopy, NMR This compound to clarify anion coordination and distinguish species in liquid electrolytes.
Glyme-Li Salt Mixtures vivanls.comillinois.edu Li Salts, Glymes Solvation, chelation, potential for SIL formation NMR, TGA This compound for precise NMR analysis of solvation shell dynamics and interactions.

Polymer Chemistry and Catalysis

This compound also finds application in polymer chemistry and catalysis, particularly in studies aimed at understanding selective reaction mechanisms.

Understanding Size-Selective Catalysis Mechanisms.The catalytic systems involving triglyme units, such as the molecular tetrahedron, exhibit size selectivity, demonstrating enhanced reactivity towards shorter polymers within a mixed sampledrugbank.com. This capability is crucial for developing advanced catalytic processes that can precisely modify polymers based on their chain length. This compound is instrumental in unraveling the mechanisms behind this size selectivity. Through NMR spectroscopy, researchers can probe the binding affinities and conformational changes of polymers of varying sizes within the catalyst's active site, with the deuterated triglyme providing a stable spectral reference. This allows for a detailed understanding of how the catalyst's structure and the presence of triglyme influence substrate recognition and reaction kinetics, thereby advancing the field of size-selective catalysisdrugbank.com.

Table 3: Role of Triglyme in Size-Selective Polymer Functionalization (Qualitative Findings)

Catalyst System (Example) Role of Triglyme Observed Effect Technique (NMR Application) Implication for this compound Use

Proteomics and Biochemical Research

This compound, a deuterated analogue of triglyme, serves as a specialized compound with significant utility in advanced research applications within proteomics and biochemical studies. Its unique isotopic labeling with deuterium positions it as a valuable tool for researchers investigating complex biological systems and molecular interactions. The compound's primary role stems from its ability to act as a tracer and a labeled solvent, facilitating detailed analyses that are often unachievable with non-deuterated counterparts.

Applications in Proteomics

In the field of proteomics, this compound contributes to the elucidation of protein behavior and interactions. Its isotopic labeling is instrumental in studies focused on protein dynamics and interactions, where tracking molecular pathways and conformational changes is paramount smolecule.com. Researchers leverage this compound to prepare biological samples for advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy. This preparation enhances the resolution and depth of understanding regarding protein structures and their functional interactions .

Furthermore, this compound fits within the broader landscape of stable isotope labeling strategies employed in modern proteomics. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and the incorporation of isotopes such as ¹⁵N, ¹³C, and ²H are foundational for quantitative proteomics and structural biology nih.govresearchgate.netcreative-proteomics.comcreative-biostructure.com. This compound, by providing a deuterium-labeled molecular framework, supports these methodologies by enabling the precise tracking and analysis of specific molecular components within complex biological matrices smolecule.com. Its application aids in the accurate quantification and identification of labeled proteins, crucial for comprehensive proteomic profiling creative-proteomics.com.

Applications in Biochemical Research

Within biochemical research, this compound offers dual functionality as both a solvent and a tracer. Its deuterated nature allows it to be effectively employed as a tracer in various biochemical and chemical analyses, offering unique insights into molecular behavior smolecule.com. As a solvent, this compound can be utilized in studies where the presence of deuterium is beneficial, potentially influencing reaction kinetics through isotope effects or serving as a detectable marker smolecule.com.

A significant application lies in its support for NMR spectroscopy. Deuterated solvents are indispensable for high-resolution NMR studies of biomolecules, as they minimize background signals from the solvent, thereby improving spectral clarity and enabling detailed analysis of protein structure, dynamics, and interactions smolecule.comnih.gov. This compound's isotopic labeling makes it a suitable candidate for such applications, facilitating a deeper understanding of biochemical processes at a molecular level.

Key Properties of this compound

This compound is characterized by its specific isotopic composition and physical properties that lend themselves to precise analytical applications.

PropertyValueSource
Chemical NameThis compound smolecule.comcymitquimica.com
Synonyms2,5,8,11-Tetraoxadodecane-d6, Triethylene Glycol Dimethyl-d6 Ether smolecule.comcymitquimica.com
Molecular FormulaC8H12D6O4 smolecule.comcymitquimica.com
Molecular Weight184.26 g/mol smolecule.comcymitquimica.com
AppearanceColorless oil smolecule.com
SolubilitySoluble in chloroform (B151607) and ethyl acetate smolecule.com
Isotopic LabelingDeuterium (D) smolecule.com

Compound Identification Table

this compound

2,5,8,11-Tetraoxadodecane-d6

Triethylene Glycol Dimethyl-d6 Ether

Triglyme

Tetraglyme

Dimethyl Sulfoxide (DMSO-d6)

Future Prospects and Interdisciplinary Research Frontiers

Development of Novel Deuterated Polyether Solvents for Emerging Technologies

The foundation laid by research into glymes and deuterated molecules is set to propel the development of new deuterated polyether solvents, with Triglyme-d6 as a key building block. The future in this area lies in creating bespoke solvents with precisely tailored properties for next-generation technologies.

One of the most promising applications is in the field of energy storage, particularly in advanced battery systems. While triglyme (B29127) is already recognized for its favorable properties in lithium-ion batteries, deuteration offers a pathway to enhance solvent stability and potentially suppress parasitic side reactions at the electrode-electrolyte interface. unife.itresearchgate.netucl.ac.uk Future research will likely focus on synthesizing a new class of deuterated polyethers, building upon the triglyme structure, to further improve battery performance, lifespan, and safety. These novel solvents could be instrumental in the development of high-energy-density lithium-metal and solid-state batteries.

Beyond energy storage, the demand for specialized solvents in areas like organic light-emitting diodes (OLEDs) and advanced manufacturing presents new opportunities for deuterated polyethers. llnl.gov The enhanced stability imparted by deuterium (B1214612) can lead to longer operational lifetimes for devices that are sensitive to degradation from residual protic species. llnl.gov The synthesis of functionalized deuterated poly(ethylene glycol) dimethyl ethers will be a key area of exploration, enabling the creation of materials with specific solubility, thermal, and electronic characteristics.

The table below outlines potential areas for the application of novel deuterated polyether solvents.

Emerging TechnologyPotential Advantage of Deuterated Polyether Solvents
Advanced Batteries Improved electrolyte stability, reduced side reactions, enhanced safety.
Organic Electronics Increased device lifetime and performance through enhanced stability.
Nanotechnology Precise control over solvent properties for nanomaterial synthesis and dispersion.
Sustainable Chemistry Development of more robust and recyclable solvent systems.

Synergistic Approaches Combining Spectroscopic, Computational, and Synthetic Methodologies

The full potential of this compound and its derivatives will be unlocked through interdisciplinary research that synergistically combines spectroscopy, computational modeling, and advanced synthesis. This integrated approach is crucial for a fundamental understanding of how isotopic substitution influences molecular interactions and bulk properties.

Neutron scattering techniques, for which deuterated compounds are particularly well-suited, will continue to be a cornerstone for probing the structure and dynamics of materials containing this compound. sci-hub.seeuropa.eunih.govfrontiersin.orgrsc.org By selectively deuterating parts of a polymer or electrolyte system, researchers can gain unprecedented insights into polymer chain dynamics, ion solvation structures, and the behavior of molecules at interfaces. nih.govku.dk This is particularly valuable for understanding the intricate processes occurring within battery electrolytes and polymer nanocomposites. frontiersin.org

Computational modeling, including molecular dynamics (MD) simulations and density functional theory (DFT), will play an increasingly vital role in complementing experimental studies. researchgate.netresearchgate.netchemrxiv.orgrsc.org These methods allow for the in-silico design of new deuterated polyethers and the prediction of their properties, guiding synthetic efforts toward the most promising candidates. The combination of computational predictions with experimental validation from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy will accelerate the discovery and optimization of new materials. synmr.inmyuchem.comfiveable.mealfa-chemistry.com

The development of novel synthetic routes to produce a wider variety of selectively deuterated polyethers will be essential. mdpi.com This will provide the necessary toolkit for researchers to systematically investigate the structure-property relationships in these systems.

The following table details the synergistic methodologies for studying deuterated polyether solvents.

MethodologyContribution to Research
Spectroscopy (Neutron Scattering, NMR) Provides experimental data on molecular structure, dynamics, and interactions. sci-hub.semyuchem.com
Computational Modeling (MD, DFT) Enables prediction of properties, elucidation of mechanisms, and rational design of new molecules. researchgate.netrsc.org
Advanced Synthesis Creates novel deuterated compounds with tailored structures for targeted applications. mdpi.com

Emerging Roles of this compound in Advanced Chemical Science and Engineering

Looking ahead, this compound is poised to take on new and important roles as a sophisticated tool in both fundamental research and applied chemical engineering. Its unique properties make it more than just a stable solvent; it is an enabling molecule for scientific discovery.

In the realm of chemical physics and materials science, this compound will serve as a valuable probe for studying complex systems. nih.gov Its use in neutron scattering experiments will help to unravel the complex dynamics of polymers and other soft matter, providing crucial data for the development of new materials with tailored mechanical and thermal properties. nih.govfrontiersin.org

Furthermore, the principles learned from studying this compound can be applied to the broader field of "deuterated materials." The insights gained from how deuterium substitution affects the properties of this specific polyether can inform the design of a wide range of other deuterated molecules for applications in drug delivery, sustainable materials, and nanotechnology. resolvemass.cayoutube.com As our understanding of the kinetic isotope effect and other consequences of deuteration grows, so too will our ability to harness these effects for technological innovation.

The development of more efficient and cost-effective methods for producing deuterated compounds will be a critical enabler for their wider adoption in industrial applications. As these synthetic methodologies mature, we can expect to see this compound and other deuterated solvents transition from specialized research chemicals to key components in high-performance commercial products.

The table below summarizes the emerging roles and research directions for this compound.

Research AreaEmerging Role of this compound
Chemical Physics A probe for studying molecular dynamics and intermolecular interactions.
Materials Science A component in the development of advanced polymers and nanocomposites. frontiersin.org
Isotope Science A model compound for understanding the effects of deuteration on material properties.
Chemical Engineering A potential high-performance solvent for industrial processes requiring enhanced stability.

Q & A

Q. How can researchers optimize reaction conditions to minimize deuterium loss from this compound in catalytic processes?

  • Methodological Answer : Deuteration stability depends on catalyst choice (e.g., Pd/C vs. Raney nickel) and reaction pH. Isotopic labeling studies with GC-IRMS track deuterium retention. Kinetic profiling at varying temperatures identifies degradation thresholds. Using deuterated co-solvents (e.g., DMF-d7) reduces proton exchange risks .

Data Contradiction & Validation

Q. What strategies address contradictions in kinetic data when this compound is used as a solvent?

  • Methodological Answer : Contradictions may stem from unaccounted solvent viscosity effects. Use the Eyring equation to correct rate constants for viscosity. Re-analyze raw data with Bayesian inference models to quantify uncertainty. Cross-validate with stopped-flow techniques under standardized conditions .

Q. How can cross-contamination between deuterated and non-deuterated solvents be detected and prevented?

  • Methodological Answer : Implement FT-IR spectroscopy to monitor O-H stretches in solvent batches. Use separate glassware for deuterated solvents and validate cleaning protocols via MS. Automated liquid handlers reduce human error in solvent transfer .

Tables for Methodological Reference

Technique Application Key Parameters Evidence
¹H/²H NMRIsotopic purity assessmentIntegration thresholds, lock channel setup
GC-IRMSDeuterium retention in reactionsIsotope ratio precision (±0.1‰)
MD Simulations (CHARMM-D)Solvent structuring predictionForce field validation against neutron data
Karl Fischer TitrationTrace water quantificationDetection limit (<10 ppm)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.